molecular formula C21H25NO3 B2842339 2-((2-Ethyl-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate CAS No. 923876-63-5

2-((2-Ethyl-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate

Cat. No. B2842339
CAS RN: 923876-63-5
M. Wt: 339.435
InChI Key: YDARBTWNOXKQKP-UHFFFAOYSA-N
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Description

2-((2-Ethyl-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate, also known as EMOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EMOB belongs to the class of compounds called butyrolactones and has been found to exhibit significant biological activity.

Scientific Research Applications

Biosynthesis of Fruit Aromas

  • Biosynthesis in Apples: Research on the biosynthesis of 2-methylbutanoate esters, which contribute to fruit aroma, involves the study of the origins and interconversions of these esters in apples. This work provides a basis for understanding the chemical processes behind fruit flavor and aroma, potentially guiding the development of agricultural techniques to enhance fruit quality (Rowan et al., 1996).

Anticancer Drug Synthesis

  • Organotin(IV) Complexes: Amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their anticancer properties. This research explores the synthesis, structural characterization, and cytotoxicity of these complexes, offering a pathway toward new anticancer drugs (Basu Baul et al., 2009).

Synthetic Chemistry and Enantioselective Catalysis

  • Enantioselective Synthesis: Studies on the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate demonstrate the potential for highly selective synthesis of organic compounds. This research contributes to the field of synthetic organic chemistry, particularly in the development of enantioselective catalytic processes (Meng et al., 2008).

Material Science and Polymer Applications

  • Azo Polymers for Optical Storage: The study of azo polymers, including the synthesis and copolymerization of specific compounds, has implications for reversible optical storage technologies. This research investigates the cooperative motion of polar side groups in amorphous polymers, which could lead to advancements in data storage and material science (Meng et al., 1996).

properties

IUPAC Name

[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-4-16-13-9-10-15(3)20(16)22-19(23)14-25-21(24)18(5-2)17-11-7-6-8-12-17/h6-13,18H,4-5,14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDARBTWNOXKQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC(=O)C(CC)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 2-phenylbutanoate

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